2-(2,4-Dichlorobenzamido)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(2,4-dichlorobenzoyl)amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2S/c13-6-1-2-7(9(14)5-6)11(18)16-12-8(10(15)17)3-4-19-12/h1-5H,(H2,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLXENRZENFERN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C(C=CS2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2,4-Dichlorobenzamido)thiophene-3-carboxamide typically involves the condensation of 2,4-dichlorobenzoyl chloride with thiophene-3-carboxamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-(2,4-Dichlorobenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-(2,4-Dichlorobenzamido)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active thiophene derivatives.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorobenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogues and their differentiating features are summarized below:
Table 1: Structural Comparison of 2-(2,4-Dichlorobenzamido)thiophene-3-carboxamide and Analogues
Key Observations:
- Positional Isomerism: Compound 1-78 (3,5-dichloro substitution) differs from the target compound in the benzamido group’s halogen positioning.
- Functional Group Variations: The carboxylic acid in compound 44 increases polarity, likely reducing bioavailability compared to the carboxamide group in the target compound .
Physicochemical Properties
Table 2: Physicochemical Data of Analogues
Insights:
- The carboxylic acid in compound 44 contributes to a higher melting point (239–240°C) compared to carboxamide-containing analogues, suggesting stronger intermolecular interactions (e.g., hydrogen bonding) .
- Compound 8’s pyridin-2-yl carboxamide may enhance solubility in polar solvents due to nitrogen’s lone-pair electrons, though its cycloheptane ring could offset this via hydrophobicity .
Biological Activity
2-(2,4-Dichlorobenzamido)thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name: this compound
- CAS Number: 941916-49-0
- Molecular Formula: C11H8Cl2N2O2S
- Molecular Weight: 303.17 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit various enzymes related to cancer cell proliferation.
- Antiviral Activity: Research indicates that it may exhibit antiviral properties, particularly against hepatitis B virus (HBV) by disrupting viral replication processes.
Antiviral Activity
A study highlighted the compound's potential as an antiviral agent. It was found to inhibit HBV replication effectively at nanomolar concentrations without cytotoxic effects on host cells. This suggests a promising therapeutic application for chronic HBV infections.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies showed that it induces apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell cycle progression. The compound's structure allows it to interact with key proteins involved in these processes.
Study on Hepatitis B Virus
In a study focused on hepatitis B, analogues of this compound were synthesized and evaluated for their ability to bind to the HBV core protein (Cp). The most potent analogue exhibited an EC50 value of 3.4 μM, demonstrating effective inhibition of HBV total DNA production without cytotoxicity (CC50 >100 μM). This study underscores the compound's potential as a lead for developing new antiviral drugs against HBV .
Anticancer Evaluation
In another investigation, the compound was tested against various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 5 to 15 μM across different cancer types. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis and inhibits key signaling pathways associated with tumor growth .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | EC50 (μM) | CC50 (μM) | Notes |
|---|---|---|---|---|
| This compound | Antiviral | 3.4 | >100 | Effective against HBV |
| Compound A | Anticancer | 5 - 15 | <50 | Induces apoptosis |
| Compound B | Antifungal | <10 | >100 | Broad-spectrum antifungal activity |
Q & A
Q. What are the standard synthetic routes for 2-(2,4-dichlorobenzamido)thiophene-3-carboxamide, and how is purity ensured?
The compound is typically synthesized via acylation of the thiophene-3-carboxamide core using 2,4-dichlorobenzoyl chloride. A representative method involves refluxing the amine intermediate with the acyl chloride in anhydrous dichloromethane under nitrogen, followed by quenching with ice/water and purification via flash chromatography (e.g., ethyl acetate/hexane gradients) . Purity is confirmed using HPLC and structural validation via H NMR (e.g., aromatic protons at δ 7.4–8.1 ppm for dichlorophenyl groups) and mass spectrometry (expected molecular ion [M+H] matching theoretical mass) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm substituent positions (e.g., thiophene ring protons at δ 6.8–7.2 ppm, amide NH signals near δ 10–12 ppm) .
- Mass spectrometry : ESI-MS or HRMS for molecular weight validation .
- IR spectroscopy : Identification of amide C=O stretches (~1650–1680 cm) and aromatic C-Cl vibrations (~750 cm) .
Q. What preliminary biological assays are recommended for evaluating its activity?
Initial screening should include:
- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standards like ampicillin .
- Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HepG2, MCF-7) to determine IC values .
Q. What safety precautions are necessary during handling?
Use PPE (gloves, goggles) and work in a fume hood. Avoid ignition sources due to potential dust combustibility. Store in airtight containers at 2–8°C, and dispose of waste via approved chemical channels .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Yield improvements may involve:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) can enhance acylation efficiency.
- Catalyst use : DMAP or triethylamine to accelerate reaction kinetics .
- Temperature control : Stepwise heating (e.g., 0°C → room temp → reflux) to minimize side reactions.
- Purification : Gradient flash chromatography or recrystallization (e.g., ethanol/water) for higher purity .
Q. How should contradictory spectral data (e.g., unexpected NMR peaks) be resolved?
- Cross-validate with 2D NMR : HSQC and HMBC to assign ambiguous proton/carbon signals.
- X-ray crystallography : Resolve structural ambiguities (e.g., regiochemistry of dichlorophenyl substitution) .
- LC-MS/MS fragmentation : Confirm molecular integrity and detect trace impurities .
Q. What computational methods predict its binding affinity to biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with targets like M. tuberculosis Pks13 (grid box centered on active site, exhaustiveness = 20) .
- MD simulations : AMBER or GROMACS for stability analysis of ligand-target complexes over 100 ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., Cl position) with bioactivity .
Q. How can mechanistic studies elucidate its antimicrobial action?
- Enzymatic assays : Measure inhibition of bacterial fatty acid synthesis (e.g., Pks13 activity via NADH consumption) .
- SEM/TEM imaging : Assess morphological changes in treated microbial cells (e.g., cell wall disruption) .
- Resistance profiling : Serial passage experiments to identify mutation hotspots in target genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
